molecular formula C25H27BrN2O5S B13639833 4-Bromo-2-((4-(tert-butyl)phenyl)sulfonamido)-N-(3,5-dimethoxyphenyl)benzamide

4-Bromo-2-((4-(tert-butyl)phenyl)sulfonamido)-N-(3,5-dimethoxyphenyl)benzamide

Cat. No.: B13639833
M. Wt: 547.5 g/mol
InChI Key: ZQSBSGNOEZIOTF-UHFFFAOYSA-N
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Description

4-Bromo-2-((4-(tert-butyl)phenyl)sulfonamido)-N-(3,5-dimethoxyphenyl)benzamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a bromine atom, a tert-butyl group, a sulfonamide group, and a benzamide structure, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-((4-(tert-butyl)phenyl)sulfonamido)-N-(3,5-dimethoxyphenyl)benzamide typically involves multiple steps, including the introduction of the bromine atom, the tert-butyl group, and the sulfonamide group. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-((4-(tert-butyl)phenyl)sulfonamido)-N-(3,5-dimethoxyphenyl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The bromine atom can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of new groups in place of the bromine atom.

Scientific Research Applications

4-Bromo-2-((4-(tert-butyl)phenyl)sulfonamido)-N-(3,5-dimethoxyphenyl)benzamide has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may be used in studies involving enzyme inhibition or protein binding.

    Industry: The compound can be used in the development of new materials or as a reagent in industrial chemical processes.

Mechanism of Action

The mechanism of action of 4-Bromo-2-((4-(tert-butyl)phenyl)sulfonamido)-N-(3,5-dimethoxyphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or bind to receptors, thereby modulating biological pathways and exerting its effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-((4-methylphenyl)sulfonamido)-N-(3,5-dimethoxyphenyl)benzamide
  • 4-Bromo-2-((4-ethylphenyl)sulfonamido)-N-(3,5-dimethoxyphenyl)benzamide
  • 4-Bromo-2-((4-isopropylphenyl)sulfonamido)-N-(3,5-dimethoxyphenyl)benzamide

Uniqueness

4-Bromo-2-((4-(tert-butyl)phenyl)sulfonamido)-N-(3,5-dimethoxyphenyl)benzamide is unique due to the presence of the tert-butyl group, which can influence its chemical reactivity and biological activity. This structural feature may provide advantages in terms of stability, selectivity, and potency compared to similar compounds.

Properties

Molecular Formula

C25H27BrN2O5S

Molecular Weight

547.5 g/mol

IUPAC Name

4-bromo-2-[(4-tert-butylphenyl)sulfonylamino]-N-(3,5-dimethoxyphenyl)benzamide

InChI

InChI=1S/C25H27BrN2O5S/c1-25(2,3)16-6-9-21(10-7-16)34(30,31)28-23-12-17(26)8-11-22(23)24(29)27-18-13-19(32-4)15-20(14-18)33-5/h6-15,28H,1-5H3,(H,27,29)

InChI Key

ZQSBSGNOEZIOTF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)Br)C(=O)NC3=CC(=CC(=C3)OC)OC

Origin of Product

United States

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